Methyl 3-iodosylbenzoate
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Overview
Description
Methyl 3-iodosylbenzoate is an organic compound with the molecular formula C8H7IO2 It is a derivative of benzoic acid, where the hydrogen atom at the meta position is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-iodosylbenzoate can be synthesized through several methods. One common approach involves the iodination of methyl benzoate. The process typically includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective iodination at the meta position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodosylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodobenzoic acids.
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydroxyl or amino groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other polar aprotic solvents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodobenzoic acids, while reduction can produce hydroxyl or amino derivatives.
Scientific Research Applications
Methyl 3-iodosylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-iodosylbenzoate exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. Additionally, the compound can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodobenzoate: Similar in structure but lacks the oxidized iodine atom.
Methyl 3-bromobenzoate: Contains a bromine atom instead of iodine.
Methyl 3-chlorobenzoate: Contains a chlorine atom instead of iodine.
Uniqueness
Methyl 3-iodosylbenzoate is unique due to the presence of the oxidized iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
110349-20-7 |
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Molecular Formula |
C8H7IO3 |
Molecular Weight |
278.04 g/mol |
IUPAC Name |
methyl 3-iodosylbenzoate |
InChI |
InChI=1S/C8H7IO3/c1-12-8(10)6-3-2-4-7(5-6)9-11/h2-5H,1H3 |
InChI Key |
CATLBLGICZIXDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)I=O |
Origin of Product |
United States |
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